(S)-4-Nitro-1-(tetrahydrofuran-3-yl)-1h-pyrazole
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Overview
Description
Tetrahydrofuran (THF) is a commonly occurring substructure found in a broad array of natural products and other biologically active molecules . For example, the annonaceous acetogenins are a large family of natural products bearing tetrahydrofuran cores . Tetrahydrofuran moieties are also found in many other classes of natural products including lignans, polyether ionophores, and macrodiolides . These substances exhibit a diverse range of biological activities including antitumor, antihelmic, antimalarial, antimicrobial, and antiprotozoal .
Synthesis Analysis
Nucleophilic substitution chemistry has played a large role in tetrahydrofuran synthesis and has been utilized in the construction of many natural products . Many classical approaches to the formation of cyclic ethers employ intramolecular S N 2 reactions between a hydroxyl group and a tethered leaving group (e.g. halide or sulfonate) .
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. The tetrahydrofuran ring in “(S)-4-Nitro-1-(tetrahydrofuran-3-yl)-1h-pyrazole” would consist of four carbon atoms and one oxygen atom .
Chemical Reactions Analysis
The chemical reactions involving tetrahydrofuran derivatives can be quite diverse, depending on the functional groups present in the molecule. For instance, tetrahydrofuran can undergo reactions such as ring-opening polymerization and nucleophilic substitution .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure and composition. For example, the physical properties of a compound can include its melting point, boiling point, and solubility in various solvents .
Scientific Research Applications
Novel Synthesis Methods and Chemical Properties
- A study detailed a novel synthesis of nitrofuran-containing tetrasubstituted pyrazole derivatives, highlighting their significant antibacterial and antifungal activities. These compounds were synthesized via a 1,3-dipolar cycloaddition reaction, presenting an innovative approach in the realm of organic chemistry (Rai & Kalluraya, 2007).
Energetic Material Development
- Research introduced a novel energetic compound and a series of corresponding energetic salts, focusing on their low sensitivity and high thermal stability. These findings suggest a potential avenue for developing new energetic materials with improved performance characteristics (Zheng et al., 2020).
- Another study presented a unique energetic pyrazole framework containing both furazan and trinitromethyl moieties. The synthesis approach and the promising explosive properties of the resultant compound provide insights into the potential of pyrazole derivatives in the field of energetic materials (Dalinger et al., 2016).
Structural and Molecular Studies
- The molecular and crystal structure of nifurtimox and its pyrazol-1-yl analogs were examined, revealing the conformation and molecular packing differences. This study underlines the importance of structural analysis in understanding the properties and potential applications of these compounds (Foces-Foces et al., 2010).
- An investigation into the molecular structure of a specific pyrazole compound highlighted the importance of intramolecular hydrogen bonding and intermolecular interactions, which play a crucial role in determining the structural stability and reactivity of such compounds (Goh et al., 2009).
Reactivity and Synthesis of Derivatives
- Studies on the synthesis and reactivity of nitropyrazoles shed light on their potential in constructing various novel derivatives, revealing the versatility of pyrazole-based compounds in synthetic chemistry (Volkova et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
4-nitro-1-[(3S)-oxolan-3-yl]pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c11-10(12)7-3-8-9(4-7)6-1-2-13-5-6/h3-4,6H,1-2,5H2/t6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJNLXWEKHTMPZ-LURJTMIESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H]1N2C=C(C=N2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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